Diethyl malonate-1,3-13C2

Vue d'ensemble

Description

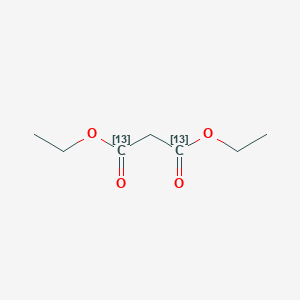

Diethyl malonate-1,3-13C2, also known as diethyl propanedioate-1,3-13C2, is a labeled compound where the carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research to trace and study chemical reactions and pathways due to the presence of the carbon-13 isotope, which is a stable and non-radioactive isotope.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl malonate-1,3-13C2 can be synthesized through the esterification of malonic acid-1,3-13C2 with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by continuous distillation units for purification. The use of automated systems ensures consistent quality and yield of the product .

Analyse Des Réactions Chimiques

Alkylation Reactions

Mechanism : The methylene group between the two ester functionalities is highly acidic (pKa ≈ 16–18), allowing deprotonation by strong bases (e.g., sodium ethoxide) to form a nucleophilic enolate ion . This enolate reacts with alkyl halides (e.g., methyl bromide) or alkenes to form alkylated malonates.

Reagents and Conditions :

- Base: Sodium ethoxide (NaOEt) in ethanol .

- Electrophile: Alkyl halides (RX) or alkenes .

- Temperature: Room temperature or mild heating .

Products : Alkylated diethyl malonates, which upon hydrolysis and decarboxylation yield substituted acetic acids .

Example :

Reaction with methyl bromide produces diethyl 2-methylmalonate, a precursor for substituted acetic acids .

Hydrolysis and Decarboxylation

Mechanism : Under acidic or basic conditions, the ester groups hydrolyze to form malonic acid-1,3-13C2, which undergoes decarboxylation upon heating to yield acetic acid derivatives .

Reagents and Conditions :

- Hydrolysis: Aqueous HCl or NaOH .

- Decarboxylation: Heating (200–300°C) with catalytic acid (e.g., H2SO4) .

Products : Acetic acid derivatives, retaining the carbon-13 labels for metabolic tracing .

Example :

Hydrolysis of diethyl malonate-1,3-13C2 followed by decarboxylation produces acetic acid-1,3-13C2 .

Claisen Condensation

Mechanism : The enolate ion reacts with aldehydes or ketones to form α,β-unsaturated ketones via a conjugate addition-elimination pathway .

Reagents and Conditions :

Products : α,β-Unsaturated carbonyl compounds with retained carbon-13 labels .

Example :

Condensation with benzaldehyde yields diethyl (E)-cinnamate-1,3-13C2 .

Metabolic Tracing

The carbon-13 labels enable tracking of carbon atom incorporation into biological molecules. For instance:

- Fatty Acid Synthesis : Labeled malonate is used to study the synthesis of 13C-labeled fatty acids .

- Neurotoxicity Studies : Diethyl malonate derivatives have been linked to neurotransmitter modulation, with isotopic labeling aiding in mechanistic elucidation.

Data Table: Reaction Comparison

Key Research Findings

- Reaction Pathway Analysis : The enolate intermediate's stability is critical for alkylation efficiency. Studies using isotopic labeling reveal that the methylene group's acidity drives nucleophilic reactivity .

- Thermochemical Data : NIST thermochemical data confirm the compound's stability, with a heat of combustion of -3,170 kJ/mol .

- Biological Interactions : Derivatives of this compound have been implicated in neurotransmitter modulation, with isotopic labeling aiding in mechanistic studies.

Applications De Recherche Scientifique

Scientific Research Applications

Diethyl malonate-1,3-13C2 is employed across various disciplines, including:

1. Organic Synthesis:

- Serves as a precursor for synthesizing complex organic molecules.

- Used in the synthesis of pharmaceuticals and agrochemicals.

2. Metabolic Studies:

- Facilitates tracing the incorporation of carbon atoms into metabolic pathways.

- Provides insights into energy production processes and metabolic fluxes.

3. Pharmacological Research:

- Aids in the development of labeled pharmaceuticals for tracking drug metabolism.

- Used in imaging studies to understand drug distribution in biological systems.

4. Industrial Applications:

- Applied in producing labeled compounds for industrial processes.

- Utilized in the synthesis of polymers and coatings.

Case Studies

Case Study 1: Metabolic Tracing in Fatty Acid Synthesis

A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic pathways and energy production processes.

Case Study 2: Neurotoxicity Mechanisms

Research indicated that administering diethyl malonate alongside MDMA resulted in significant long-term toxicity to serotonin neurons in rats. The study revealed that diethyl malonate influences neurotransmitter dynamics, showcasing its potential implications in neuropharmacology.

Mécanisme D'action

The mechanism of action of diethyl malonate-1,3-13C2 involves its conversion to the enolate ion, which then participates in various nucleophilic substitution reactions. The carbon-13 isotope allows for the tracking of these reactions using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate-1,2,3-13C3: Another labeled compound with carbon-13 isotopes at positions 1, 2, and 3.

Diethyl malonate-1,2-13C2: Labeled at positions 1 and 2 with carbon-13.

Uniqueness

Diethyl malonate-1,3-13C2 is unique due to its specific labeling at positions 1 and 3, which makes it particularly useful for studying reactions that involve these positions.

Activité Biologique

Diethyl malonate-1,3-13C2 is a stable isotopic variant of diethyl malonate, where two carbon atoms are labeled with the carbon-13 isotope. This compound has garnered attention in various scientific fields due to its unique properties and applications in organic synthesis, metabolic studies, and pharmacology. While diethyl malonate itself is not primarily known for significant biological activity, its derivatives and isotopically labeled forms have been explored for their interactions with biological systems and their utility in tracing metabolic pathways.

This compound has the following chemical characteristics:

- Molecular Formula : C7H12O4

- Molecular Weight : 162.15 g/mol

- Appearance : Colorless liquid with an apple-like odor

- Isotopic Labeling : Carbon atoms at positions 1 and 3 are enriched with carbon-13

Applications in Research

This compound is utilized in various research contexts:

- Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Metabolic Studies : The carbon-13 labeling allows researchers to trace the incorporation and transformation of carbon atoms in biological systems, providing insights into metabolic pathways.

- Pharmacological Research : Its derivatives are involved in the synthesis of compounds with potential sedative properties, such as barbiturates.

Case Study 1: Neurotoxicity Mechanisms

A study demonstrated that the administration of malonate alongside MDMA led to significant long-term toxicity to serotonin neurons in rats. The mechanism involved enhanced dopamine release due to the combined effects of both substances, indicating that diethyl malonate can influence neurotransmitter dynamics in the brain .

Case Study 2: Metabolic Tracing

Research utilizing this compound for tracing metabolic pathways showed how variations in reaction conditions could affect the outcomes of reactions involving this compound. The isotopic labeling provided valuable insights into synthetic methodologies and mechanistic pathways that are not available with non-labeled counterparts.

Data Table: Comparison of Malonate Derivatives

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Diethyl Malonate | C7H12O4 | Inhibitor of succinate dehydrogenase |

| This compound | C7H12O4 | Used for metabolic tracing; potential neurotoxicity |

| Methyl Malonate | C5H8O4 | Different reactivity patterns; less studied |

| Ethyl Acetoacetate | C6H10O3 | Used in Claisen condensation reactions |

Propriétés

IUPAC Name |

diethyl (1,3-13C2)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C[13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480028 | |

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77386-82-4 | |

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions using Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C. What was the purpose of using these isotopically labeled compounds?

A1: Researchers utilized Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C in Infrared (IR) spectroscopy studies to investigate the vibrational modes of sodium diethyl malonate enolates in DMSO []. Isotopic substitution, in this case, replacing ¹²C with ¹³C, leads to shifts in vibrational frequencies observed in the IR spectra. By analyzing these shifts, the researchers could assign specific IR absorption bands to vibrations associated with the C··O and C··C··C bonds within the enolate structure. This provided valuable insights into the electronic distribution and bonding characteristics of the enolate anion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.